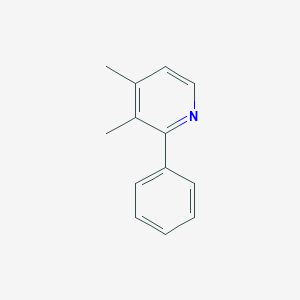
3,4-Dimethyl-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of methyl groups at the 3 and 4 positions, along with a phenyl group at the 2 position, makes this compound a unique derivative of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2-phenylpyridine can be achieved through various methods. One common approach involves the reaction of 3,4-dimethylpyridine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-2-phenylpyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3,4-Dimethyl-2-phenylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Dimethylpyridine: Lacks the phenyl group, leading to different chemical properties and reactivity.
3,5-Dimethyl-2-phenylpyridine: Similar structure but with methyl groups at different positions, affecting its chemical behavior.
Uniqueness: 3,4-Dimethyl-2-phenylpyridine’s unique combination of methyl and phenyl groups at specific positions imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3,4-dimethyl-2-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-10-8-9-14-13(11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
MCIPELGMHYHVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















